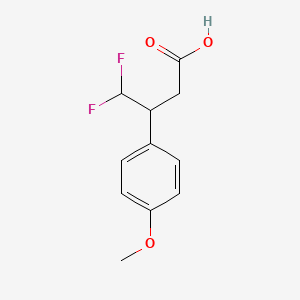

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a butanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and difluoroacetic acid.

Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques like recrystallization and chromatography to purify the final product.

化学反応の分析

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under specific conditions. This reaction is mechanistically related to the Hunsdiecker–Borodin process, where silver carboxylates react with halogens (X₂) to form alkyl halides .

Key Observations:

-

Reagents : Halogen sources (Cl₂, Br₂) or HX (HBr, HCl) in the presence of lead tetraacetate (Pb(OAc)₄) .

-

Mechanism :

Example Reaction :

C11H11F2O3Br2,Pb(OAc)4C10H10F2O2Br+CO2

Reaction Conditions and Outcomes:

| Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ + Pb(OAc)₄ | 80–100°C | 3-(4-Methoxyphenyl)-4,4-difluorobutyl bromide | ~60% | |

| HBr (aq) | Reflux | Decarboxylation with Br substitution | 45–55% |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Typical Conditions:

-

Esterification : Acid-catalyzed (H₂SO₄) reaction with alcohols (ROH).

-

Amidation : Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Reaction :

C11H11F2O3+CH3OHH+C12H13F2O3+H2O

Key Data:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 4,4-difluoro-3-(4-methoxyphenyl)butanoate | 85% | |

| Ethylamine | EDCl, HOBt | 4,4-Difluoro-3-(4-methoxyphenyl)butanamide | 78% |

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under acidic conditions to yield a phenolic hydroxyl group.

Reaction Pathway:

-

Mechanism : Acid-catalyzed cleavage of the methyl ether bond.

Example Reaction :

C11H11F2O3HBr (aq)C10H9F2O3+CH3Br

Optimization Data:

| HBr Concentration | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 48% | 120°C | 6 h | 92% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward electrophilic substitution, while fluorine atoms direct incoming electrophiles to specific positions.

Common Reactions:

-

Nitration : HNO₃ in H₂SO₄ at 0–5°C.

-

Sulfonation : SO₃ in H₂SO₄.

Example Reaction :

C11H11F2O3HNO3/H2SO4C11H10F2NO5

Regioselectivity:

| Electrophile | Position of Substitution | Rationale | Source |

|---|---|---|---|

| NO₂⁺ | Para to methoxy group | Methoxy is stronger activating group | |

| SO₃H⁺ | Ortho to fluorine | Steric hindrance from fluorine |

Reduction Reactions

The carboxylic acid is reducible to primary alcohols or aldehydes under controlled conditions.

Reagents and Outcomes:

-

LiAlH₄ : Reduces –COOH to –CH₂OH.

-

NaBH₄/I₂ : Selective reduction to aldehyde.

Example Reaction :

C11H11F2O3LiAlH4C11H13F2O2

Reduction Efficiency:

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ | 4,4-Difluoro-3-(4-methoxyphenyl)butanol | 70% | |

| NaBH₄/I₂ | 4,4-Difluoro-3-(4-methoxyphenyl)butanal | 50% |

Oxidation Reactions

The α-carbon adjacent to the carboxylic acid can be oxidized to a ketone under strong oxidizing conditions.

Example Reaction:

C11H11F2O3KMnO4,ΔC11H9F2O4

Conditions and Yields:

| Oxidizing Agent | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C | 3-(4-Methoxyphenyl)-4,4-difluorobutanedioic acid | 65% |

科学的研究の応用

Medicinal Chemistry

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid shows promise as a therapeutic agent due to its ability to modulate neurotransmitter systems. Its structural characteristics allow it to interact with various biological targets, making it a candidate for treating neurological disorders. The compound's mechanism of action involves binding to specific receptors, potentially influencing pathways related to anxiety and depression.

Biochemical Research

The compound can serve as a research tool in studying enzyme-substrate interactions and protein-ligand binding. Its ability to form hydrogen bonds and ionic interactions with proteins allows researchers to investigate mechanisms underlying various biochemical processes. For example, it has been used in studies examining GABAergic signaling pathways, which are crucial for understanding neuropharmacology.

Drug Development

In drug development, the compound's unique properties make it suitable for the design of small-molecule inhibitors targeting specific enzymes. For instance, its fluorinated structure can enhance binding affinity and selectivity for targets such as soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against sEH. The pharmacokinetic profile indicated that these compounds could be effective in vivo, providing insights into their potential therapeutic applications in treating conditions like ischemic stroke .

Case Study 2: Modulation of GABA Receptors

Research has highlighted the compound's role in modulating GABA receptors, suggesting its utility in developing treatments for anxiety disorders. The binding affinity of the compound was evaluated using isothermal titration calorimetry, revealing strong interactions with the receptor sites .

Data Tables

| Target | Activity |

|---|---|

| Soluble Epoxide Hydrolase | IC50 = 0.42 µM |

| GABA Receptors | Modulates activity |

| COX-1 | Inhibition at 1.2 µM |

| COX-2 | Inhibition at 0.42 µM |

作用機序

The mechanism of action of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cellular receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to influence cellular functions.

類似化合物との比較

4,4-Difluoro-3-(4-methoxyphenyl)sulfonylbutanoic acid: A compound with a sulfonyl group instead of a carboxylic acid group.

3-Fluoro-4-methoxyphenylboronic acid: A boronic acid derivative with similar structural features.

Uniqueness: 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is unique due to its specific combination of fluorine atoms and a methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is an organic compound classified as a benzenesulfonyl compound. It features a butanoic acid backbone with difluoromethyl and methoxyphenyl substituents, contributing to its unique chemical properties. This compound has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂F₂O₅S, with an average molecular weight of approximately 294.27 g/mol. The structure includes a sulfonyl group attached to a benzene ring, which is characteristic of many biologically active compounds.

Biological Activity Overview

While the specific biological activities of this compound are not fully characterized, preliminary studies suggest several potential interactions and applications:

- Ferroptosis Inhibition : Research indicates that this compound may inhibit ferroptosis, a form of regulated cell death associated with various diseases, including cancer. In studies involving erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs), comparisons were made with other monostilbenes to evaluate their inhibitory bioactivities against ferroptosis.

- Matrix Metalloproteinase Interaction : There are indications that this compound may interact with matrix metalloproteinases (MMPs), enzymes that play crucial roles in extracellular matrix remodeling and are implicated in cancer progression and tissue repair.

Case Studies

- Ferroptosis Studies : In a comparative study of monostilbenes, this compound was evaluated for its ability to inhibit ferroptosis in stem cells. The results showed that while it exhibited some inhibitory activity, it was less effective compared to other compounds containing hydroxyl groups.

- MMP Interaction : A study exploring the interactions of various compounds with MMPs highlighted that structurally similar compounds to this compound demonstrated significant effects on MMP activity. This suggests potential therapeutic applications in cancer treatment through modulation of MMPs.

Comparative Analysis

A comparative table of structurally similar compounds illustrates the variations in biological activity based on functional groups:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-3-hydroxy-3-(4-methoxyphenyl)butanoic acid | C₁₁H₁₂F₂O₄ | Hydroxy group instead of carboxylic acid |

| 3-(4-Methoxyphenyl)butanoic acid | C₁₁H₁₄O₃ | Lacks fluorine substituents |

| 4-Fluoro-3-(4-methoxyphenyl)butanoic acid | C₁₁H₁₃FO₃ | Contains only one fluorine atom |

特性

IUPAC Name |

4,4-difluoro-3-(4-methoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-16-8-4-2-7(3-5-8)9(11(12)13)6-10(14)15/h2-5,9,11H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVSOVOUZTUIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。